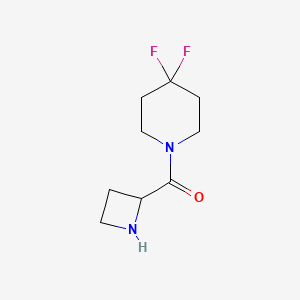

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

Description

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring an azetidine-2-carbonyl substituent. The 4,4-difluoropiperidine core is recognized for modulating electronic properties (e.g., pKa of the piperidine nitrogen) and enhancing metabolic stability, making it valuable in drug design . The azetidine-2-carbonyl group introduces steric and electronic effects that may influence target binding and pharmacokinetics compared to other substituents like morpholine or quinoline ethers .

Properties

IUPAC Name |

azetidin-2-yl-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-9(11)2-5-13(6-3-9)8(14)7-1-4-12-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBJIHFCVBYOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Fluorination Methods

- Use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as fluorinating agents.

- These methods suffer from drawbacks including low yields, generation of byproducts, high costs, and stringent equipment requirements.

Improved Fluorination Using Trifluorosulfanylmorpholine

- A novel fluorinating reagent, trifluorosulfanylmorpholine, has been developed.

- It offers better stability, safer handling, and more convenient operation compared to DAST.

- Although the reagent is more expensive, overall cost efficiency improves when produced via optimized methods.

- The process involves reaction monitoring by gas chromatography (GC) to ensure impurity levels below 1%, followed by filtration and washing steps to isolate the product as a pale yellow solid.

| Parameter | Traditional Method (DAST/SF4) | Trifluorosulfanylmorpholine Method |

|---|---|---|

| Yield | Moderate to low | Improved |

| Byproduct formation | High | Low |

| Safety and handling | Challenging | Safer and more stable |

| Cost (reagent) | Moderate | Higher reagent cost but lower overall cost with optimized production |

| Equipment requirements | High | Moderate |

Synthesis of Azetidine-2-carbonyl Derivatives

While explicit detailed procedures for azetidine-2-carbonyl synthesis are less documented in the provided sources, general amide coupling techniques are employed to link azetidine derivatives to the fluorinated piperidine.

Coupling Reaction to Form 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine

The final step involves amide bond formation between the azetidine-2-carbonyl moiety and the 4,4-difluoropiperidine.

- The coupling typically uses peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like DIPEA (N,N-Diisopropylethylamine).

- Reaction conditions are optimized to achieve moderate to good yields (typically 20-40% over two steps in related compounds).

- Deprotection steps (e.g., N-Boc deprotection) may precede the coupling to expose the amine functionality on the azetidine ring.

Representative Synthetic Route Summary (Based on Analogous Compounds)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 4,4-difluoropiperidine hydrochloride | Fluorination with trifluorosulfanylmorpholine | Not specified, improved over DAST | Safer, less byproducts |

| Preparation of azetidine-2-carbonyl precursor | Standard organic synthesis, protection/deprotection steps | Variable | Requires azetidine ring functionalization |

| Amide coupling | HATU, DIPEA, suitable solvent (e.g., DMF) | 20-42 | Coupling under mild conditions |

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Advantages | Disadvantages |

|---|---|---|---|

| Fluorination of piperidine | Trifluorosulfanylmorpholine reagent | Higher yield, safer, stable | Higher reagent cost |

| Azetidine-2-carbonyl synthesis | Standard organic synthesis with protection/deprotection | Versatile, well-established | Multi-step, moderate yields |

| Amide coupling (final step) | HATU, DIPEA, mild conditions | Efficient amide bond formation | Moderate overall yield |

| Alternative fluorination reagents | DAST, SF4 | Established methods | Low yield, safety concerns |

| Modern techniques | Microwave irradiation, Pd-catalyzed reactions | Faster reactions, higher yields | Requires specialized equipment |

Chemical Reactions Analysis

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or other substituents.

Addition: Addition reactions with electrophiles or nucleophiles can occur at the carbonyl group or other reactive sites.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GABA-A Receptor Modulation

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine functions as a selective modulator of GABA-A receptors, specifically targeting subtypes α2 and α3. This modulation is crucial for various neurological functions and has been linked to:

- Anxiolytic Effects : The selective activation of α2/3 subtypes may lead to reduced anxiety symptoms without the sedative effects typically associated with non-selective GABA-A receptor agonists.

- Cognitive Enhancement : By selectively modulating these receptor subtypes, the compound may improve cognitive functions while minimizing adverse effects.

Therapeutic Applications

The primary applications of this compound include:

- Anxiety Disorders : Clinical studies have indicated that this compound could serve as a candidate for treating generalized anxiety disorder (GAD) and other anxiety-related conditions due to its targeted action on GABA-A receptors.

- Potential for Other Neurological Disorders : Beyond anxiety, there is ongoing research into its efficacy in treating conditions such as depression and insomnia, where GABAergic modulation plays a critical role.

Clinical Trials

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in patients with anxiety disorders. Key findings include:

- Efficacy : Participants reported significant reductions in anxiety scores compared to placebo groups.

- Safety Profile : The compound was well-tolerated with fewer side effects than traditional anxiolytics.

Research Insights

Research has also explored the molecular interactions between this compound and GABA-A receptors. Notable insights include:

- Binding Affinity : Studies indicate a high binding affinity for α2/3 subtypes compared to other receptor types.

- Mechanism of Action : The modulator's ability to enhance inhibitory neurotransmission without excessive sedation presents a promising avenue for further research.

Mechanism of Action

The mechanism of action of 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

Fluorination patterns on piperidine significantly impact biological activity and physicochemical properties:

Key Insights :

- 4,4-Difluorination preserves nitrogen basicity, critical for interactions with biological targets (e.g., OX1R selectivity in compound 47) .

- 3,3-Difluorination reduces potency due to electron-withdrawing effects, lowering pKa and disrupting hydrogen bonding .

Azetidine-Containing Piperidines

The azetidine moiety influences pharmacokinetics and target engagement:

Key Insights :

- Morpholine and 4,4-difluoropiperidine are interchangeable in some scaffolds (e.g., imidazopyridines), suggesting adaptability in drug design .

Piperidine Carbamates and Amides

Substituent chemistry (e.g., carbamates vs. amides) alters target selectivity:

Key Insights :

Biological Activity

1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, also known as AZD 7325, is a synthetic compound that has garnered attention due to its biological activity as a selective modulator of the α2/3 subtypes of the GABA-A receptor. This compound has been developed primarily for its potential therapeutic applications in treating anxiety disorders and related conditions.

- Molecular Formula: C9H14F2N2O

- Molecular Weight: 204.22 g/mol

- CAS Number: 2000606-30-2

AZD 7325 operates by selectively modulating the α2 and α3 subtypes of GABA-A receptors, which play critical roles in the regulation of anxiety, sedation, and seizure activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent candidate for therapeutic use in anxiety management .

Anxiolytic and Sedative Effects

Preclinical studies have demonstrated that AZD 7325 exhibits significant anxiolytic (anxiety-reducing) and sedative properties. In various animal models, it has been shown to reduce anxiety-like behaviors without the sedative side effects commonly associated with other anxiolytics. This unique profile suggests that AZD 7325 could provide effective anxiety relief while minimizing sedation, making it a desirable option for treating anxiety disorders .

Anticonvulsant Properties

In addition to its anxiolytic effects, AZD 7325 has displayed anticonvulsant properties in preclinical models. This activity is particularly relevant given the overlap between anxiety disorders and seizure disorders, suggesting potential dual therapeutic applications .

Toxicity and Safety Profile

AZD 7325 has undergone extensive toxicity evaluations. Studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further research is necessary to assess long-term safety and any potential side effects associated with chronic use .

Case Studies and Research Findings

Several studies have highlighted the efficacy of AZD 7325:

- Preclinical Efficacy : In a study involving rodent models, AZD 7325 significantly reduced anxiety-like behaviors in elevated plus maze tests compared to controls. The compound was also noted for its ability to enhance the effects of other anxiolytic medications without increasing sedation levels.

- Pharmacokinetics : Research indicates that AZD 7325 has an oral bioavailability of approximately 31.8% following administration, with a clearance rate of 82.7 mL/h/kg after intravenous administration .

- Comparative Studies : In comparative studies against existing anxiolytics like benzodiazepines, AZD 7325 showed superior efficacy in reducing anxiety without the associated risks of dependence or withdrawal symptoms .

Therapeutic Development

The unique properties of AZD 7325 position it as a promising candidate for further development in treating anxiety disorders. Its mechanism allows for potential combination therapies with existing treatments to enhance efficacy while minimizing side effects.

Future Directions

Research is ongoing to explore the full therapeutic potential of AZD 7325 beyond anxiety disorders, including its application in treating other conditions such as depression and epilepsy. Additionally, studies are being conducted to understand better its pharmacological interactions and long-term safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Azetidine-2-carbonyl)-4,4-difluoropiperidine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as acylation of 4,4-difluoropiperidine with azetidine-2-carbonyl chloride. Key steps include:

- Acylation : Use anhydrous solvents (e.g., dichloromethane) and catalysts like aluminum chloride for efficient coupling .

- Purification : Recrystallization from ethanol or chromatography to isolate the product. Reaction time (e.g., 14–24 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-acylating agent) significantly impact yields (reported 45–85% for analogous piperidine derivatives) .

- Critical Parameters : Monitor temperature (room temperature for acylation, reflux for Friedel-Crafts-type reactions) and moisture control to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic shifts for the azetidine carbonyl (~170 ppm) and difluoropiperidine protons (split peaks due to J-coupling) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Determines purity (e.g., sharp melting range of 181–183°C for related compounds) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce side products?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) to enhance acylation efficiency .

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction kinetics.

- In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction parameters in real-time .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify the azetidine ring (e.g., substituent addition) or difluoropiperidine moiety (e.g., replacing F with Cl) .

- Bioassays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies to correlate structural changes with activity .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How should researchers resolve contradictions in spectroscopic data or synthetic yields reported across studies?

- Methodological Answer :

- Data Validation : Cross-check NMR/HRMS with computational predictions (e.g., ChemDraw) and reference databases (NIST Chemistry WebBook) .

- Reproducibility Tests : Replicate reactions under varying conditions (e.g., solvent purity, catalyst batches) to identify yield discrepancies .

- Collaborative Analysis : Share raw data (e.g., NMR FID files) with third-party labs for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.